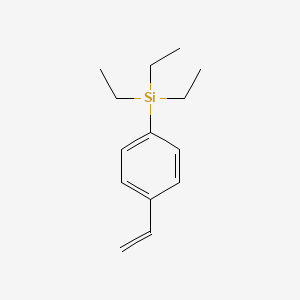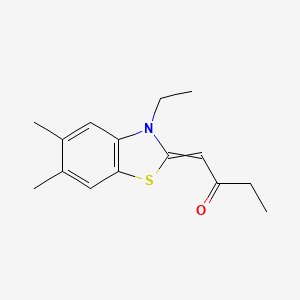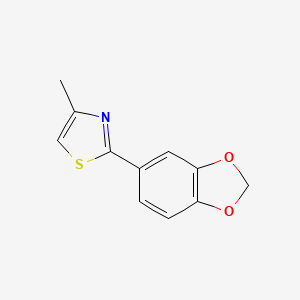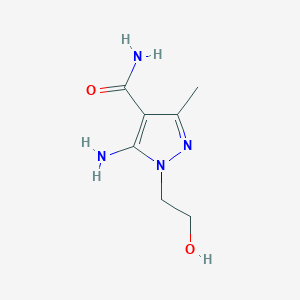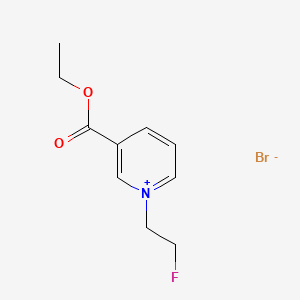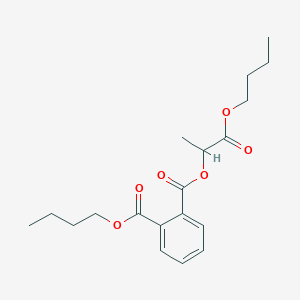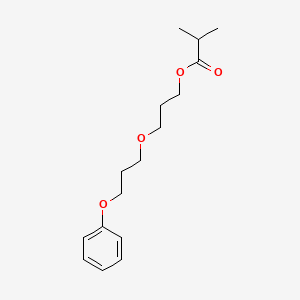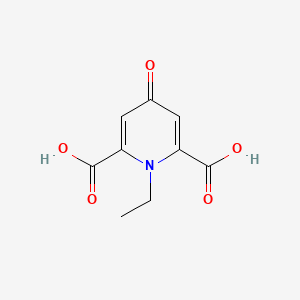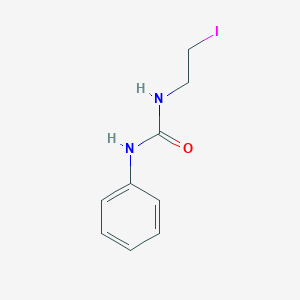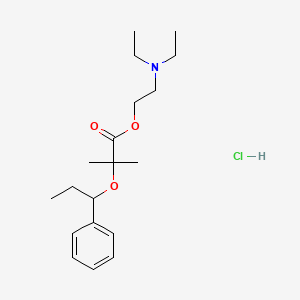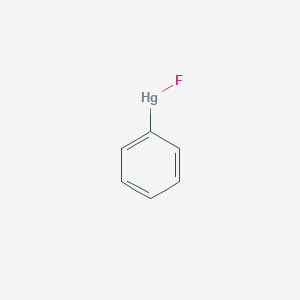
2-Chloroethenylmercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroethenylmercury typically involves the reaction of vinylmagnesium bromide with mercuric chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate. The general reaction can be represented as follows:
CH2=CHMgBr+HgCl2→CH2=CHHgCl+MgBrCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and distillation, is common to obtain the desired product.
化学反应分析
Types of Reactions: 2-Chloroethenylmercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercuric oxide and other by-products.
Reduction: Reduction reactions can convert this compound to less toxic mercury compounds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and ammonia are often employed.
Major Products Formed:
Oxidation: Mercuric oxide (HgO) and other oxidized mercury species.
Reduction: Elemental mercury (Hg) and other reduced mercury compounds.
Substitution: Various substituted vinylmercury compounds depending on the nucleophile used.
科学研究应用
2-Chloroethenylmercury has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: Studies have explored its effects on biological systems, including its potential as a tool for studying mercury toxicity.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, although its toxicity poses significant challenges.
Industry: The compound is used in the production of other organomercury compounds and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 2-Chloroethenylmercury involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. It also interferes with cellular signaling pathways and can induce oxidative stress by generating reactive oxygen species (ROS). These effects contribute to its overall toxicity and potential therapeutic applications.
相似化合物的比较
Methylmercury (CH₃Hg): Known for its high toxicity and environmental impact.
Ethylmercury (C₂H₅Hg): Used in vaccines as a preservative (thimerosal).
Phenylmercury (C₆H₅Hg): Used in antifungal and antibacterial agents.
Uniqueness of 2-Chloroethenylmercury: this compound is unique due to its vinyl group, which imparts distinct chemical reactivity compared to other organomercury compounds. This reactivity makes it valuable in organic synthesis and industrial applications, although its toxicity requires careful handling and consideration in its use.
属性
CAS 编号 |
762-55-0 |
|---|---|
分子式 |
C2H2ClHg |
分子量 |
262.08 g/mol |
IUPAC 名称 |
2-chloroethenylmercury |
InChI |
InChI=1S/C2H2Cl.Hg/c1-2-3;/h1-2H; |
InChI 键 |
NZKPGYQLQZMTLQ-UHFFFAOYSA-N |
规范 SMILES |
C(=C[Hg])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Chlorophenyl)-4-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]piperazine](/img/structure/B14744132.png)
